molecular formula C14H12O2 B1349963 4-(2-methylphenyl)benzoic Acid CAS No. 5748-43-6

4-(2-methylphenyl)benzoic Acid

Cat. No. B1349963
CAS RN: 5748-43-6
M. Wt: 212.24 g/mol
InChI Key: NDNIPPKLIDCYGD-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)benzoic acid, also known as p-toluic acid, is a derivative of benzoic acid with a methyl group attached to the para position of the benzene ring. It is a white crystalline solid with a melting point of 114-117°C and a boiling point of 283-284°C. It is soluble in water, alcohol, and ether, and is used in many industries, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Scientific Research Applications of 4-(2-methylphenyl)benzoic Acid

Synthesis and Application in Liquid Crystals

4-(2-methylphenyl)benzoic acid and its derivatives have been studied for their role as intermediates in the synthesis of liquid crystal materials. For instance, the compound n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, synthesized from 4-phenylphenol through various chemical reactions, is an important intermediate for ferroelectric and antiferroelectric liquid crystals (Dou, 2000). Similarly, other benzoic acid derivatives have been explored for their liquid crystal phase behaviors, indicating a broad application in materials science (Naoum, Fahmi, & Almllal, 2010).

Role in Corrosion Inhibition

Certain derivatives of 4-(2-methylphenyl)benzoic acid have been synthesized and found effective as corrosion inhibitors for metals. For example, the study by Rbaa et al. (2020) introduced benzimidazole derivatives based on 8-hydroxyquinoline for steel corrosion inhibition in acidic environments. Their research highlights the potential of these compounds in protective coatings and industrial applications (Rbaa et al., 2020).

Spectroscopic and Structural Analysis

The compound 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, a derivative of 4-(2-methylphenyl)benzoic acid, has been synthesized and studied using spectroscopic techniques for potential applications in organic light-emitting devices (Kurt et al., 2011). This research underscores the importance of these compounds in advanced electronic and photonic applications.

Application in Dye and Pigment Industry

The synthesis and characterization of several azo-benzoic acids, including derivatives of 4-(2-methylphenyl)benzoic acid, have been explored for their applications in dyes and pigments. These studies contribute to the understanding of how structural modifications can affect the properties of these compounds, relevant for colorant industries (Baul et al., 2009).

Environmental and Health Implications

Studies on benzoic acid derivatives, including those related to 4-(2-methylphenyl)benzoic acid, have also focused on their environmental presence and potential health impacts. For instance, the presence of these compounds infoods and their use as additives have been reviewed for their implications on public health (del Olmo, Calzada, & Nuñez, 2017).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity . The compound’s potential targets could be key functional proteins in bacterial cell division .

Mode of Action

This interaction could potentially inhibit the growth of bacteria, similar to other benzimidazole bridged benzophenone substituted indole scaffolds .

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, such as 4-(2-methylphenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds . The compound might also affect the composition and structure of microbial communities, influencing the metabolome through key functional strains .

Pharmacokinetics

Similar compounds have been studied, and their main pharmacokinetic parameters were determined . The bioavailability of phenolic compounds, a group to which 4-(2-methylphenyl)benzoic Acid belongs, can be influenced by factors such as their metabolic processes and the presence of other compounds .

Result of Action

Based on its potential antimicrobial activity , it could lead to the inhibition of bacterial growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-methylphenyl)benzoic Acid. For instance, the compound’s action could be affected by the composition and structure of the microbial community in its environment . Additionally, the compound’s synthesis could be influenced by the proper acidic properties of certain catalysts .

properties

IUPAC Name

4-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNIPPKLIDCYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374919
Record name 4-(2-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylphenyl)benzoic Acid

CAS RN

5748-43-6
Record name 4-(2-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methyl-biphenyl-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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